molecular formula C24H27N3O2 B3592129 2-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

2-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B3592129
M. Wt: 389.5 g/mol
InChI Key: LVUDSRYGHAXGHL-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and is substituted with a 3,4-dimethylphenyl group and a morpholine moiety, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the 3,4-dimethylphenyl group through electrophilic aromatic substitution. The morpholine moiety is then attached via nucleophilic substitution, and the final carboxamide formation is achieved through amide coupling reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process is often scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The morpholine moiety may enhance the compound’s solubility and facilitate its binding to biological targets, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide
  • 2-(3,4-dimethylphenyl)-N-[2-(piperidin-4-yl)ethyl]quinoline-4-carboxamide

Uniqueness

Compared to similar compounds, 2-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activity and chemical reactivity. The presence of the morpholine moiety, in particular, can influence its pharmacokinetic properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-17-7-8-19(15-18(17)2)23-16-21(20-5-3-4-6-22(20)26-23)24(28)25-9-10-27-11-13-29-14-12-27/h3-8,15-16H,9-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDSRYGHAXGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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